(Z)-N,N-dimethyl-2-nitroprop-1-en-1-amine
Overview
Description
(Z)-N,N-dimethyl-2-nitroprop-1-en-1-amine, also known as DMNP, is a chemical compound that has been studied for its potential applications in scientific research. This nitroalkene compound has been shown to exhibit unique properties that make it a promising candidate for use in a variety of research settings. In
Scientific Research Applications
- Nanogenerators utilize the piezoelectric and/or triboelectric effects to convert low-grade mechanical energy (high-entropy energy) into electric power. These devices hold great potential for applications in the Internet of Things , self-powered sensors , robotics , medical science , and even artificial intelligence .
- The compound’s unique properties may find applications in materials inspired by nature. For instance, fog-harvesting materials mimic the way certain organisms collect water from the atmosphere. Investigating how MFCD00664298 interacts with water vapor could contribute to more efficient fog-harvesting technologies .
- Photonics researchers are always seeking novel materials. While the goal of creating photonic topological insulators at optical frequencies remains challenging, exploring unconventional effects (beyond magnetic fields) could lead to breakthroughs. Investigating MFCD00664298’s optical properties might contribute to this field .
- Perovskite solar cells have gained attention due to their high efficiency. Combining MFCD00664298 with flexible self-encapsulation methods could enhance the durability and performance of these solar cells, making them washable and suitable for various applications .
- Bi-based photocatalysts have shown promise in atmospheric purification, organic wastewater treatment, heavy metal ion removal, and sterilization. Investigating MFCD00664298’s photocatalytic properties could contribute to cleaner air, water, and safer environments .
Nanogenerators and Piezotronics
Bio-inspired Fog Harvesting Materials
Photonics and Topological Insulators
Ultra-flexible and Waterproof Perovskite Photovoltaics
Bi-based Photocatalysts for Environmental Applications
properties
IUPAC Name |
(Z)-N,N-dimethyl-2-nitroprop-1-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(7(8)9)4-6(2)3/h4H,1-3H3/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBWVFOELDYSGW-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/N(C)C)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,N-dimethyl-2-nitroprop-1-en-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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